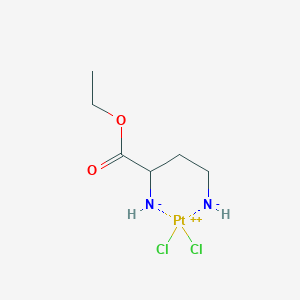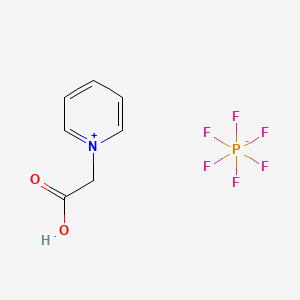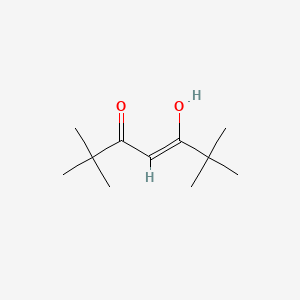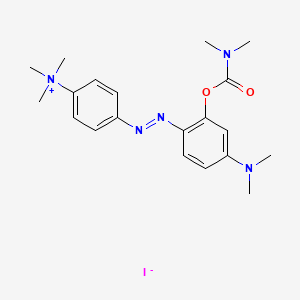![molecular formula C21H27BrN2O2 B13774714 5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide CAS No. 63886-99-7](/img/structure/B13774714.png)
5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 2-(dipropylamino)ethanol under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. This involves scaling up the reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-4’-ethoxy diphenylmethane
- 4-Bromo-2,5-dimethoxyphenethylamine
- 4-Bromo-2,5-dimethoxyamphetamine
Uniqueness
Compared to similar compounds, 5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide is unique due to its specific structural features, such as the presence of a dipropylamino group and a phenylbenzamide moiety
Properties
CAS No. |
63886-99-7 |
|---|---|
Molecular Formula |
C21H27BrN2O2 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide |
InChI |
InChI=1S/C21H27BrN2O2/c1-3-10-24(11-4-2)12-13-26-20-18(16-8-6-5-7-9-16)14-17(22)15-19(20)21(23)25/h5-9,14-15H,3-4,10-13H2,1-2H3,(H2,23,25) |
InChI Key |
MGVXLAPXABNABN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCOC1=C(C=C(C=C1C(=O)N)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


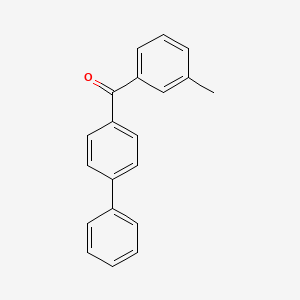

![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)

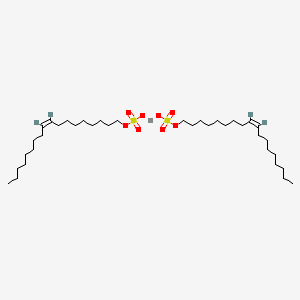
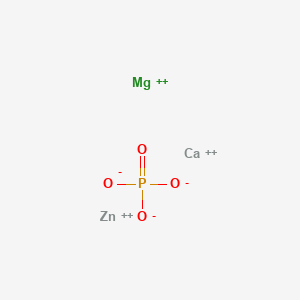
![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)

